2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol
Description
2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol is a Schiff base derivative characterized by a phenolic core substituted with a nitro group at the 4-position and an imino-methyl linkage to a 2,4-dichlorophenyl group. This compound exhibits a planar molecular geometry stabilized by intramolecular hydrogen bonding (O–H⋯N), as observed in structurally analogous Schiff bases . Its synthesis typically involves condensation of 4-nitro-salicylaldehyde with 2,4-dichloroaniline under mild conditions, yielding a ligand capable of coordinating transition metals such as copper(II) . The electron-withdrawing nitro and chloro substituents enhance its electrophilicity, influencing reactivity in applications ranging from catalysis to environmental chemistry .
Properties
CAS No. |
5375-40-6 |
|---|---|
Molecular Formula |
C13H8Cl2N2O3 |
Molecular Weight |
311.12 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-1-3-12(11(15)6-9)16-7-8-5-10(17(19)20)2-4-13(8)18/h1-7,18H |
InChI Key |
KXCWXFMRPXZNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol typically involves the condensation reaction between 2,4-dichloroaniline and 4-nitrosalicylaldehyde in the presence of a suitable solvent like methanol. The reaction is usually carried out under reflux conditions at a temperature of around 45°C for about 45 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Schiff Base Formation
The compound’s synthesis involves the imine-forming reaction between an aldehyde (2,4-dichlorobenzaldehyde) and an amine (4-nitrophenol). The mechanism follows a two-step nucleophilic addition :
-
Nucleophilic Attack : The phenolic oxygen of 4-nitrophenol attacks the aldehyde carbonyl.
-
Dehydration : Loss of water forms the Schiff base (C=N bond) .
2.2 Tautomerization and Stability
Density functional theory (DFT) studies on analogous compounds reveal that the enol form is more stable than the keto form due to conjugation and hydrogen bonding . This tautomerization influences reactivity, particularly in antioxidant activity.
2.3 Antioxidant Activity Mechanism
Schiff bases like this compound exhibit antioxidant properties via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Substituents such as electron-donating groups (e.g., hydroxyl) enhance radical scavenging by stabilizing intermediates .
Spectroscopic and Structural Analysis
4.1 Structural Characterization
The molecular formula is C₁₃H₁₀N₂O₃ , with a molecular weight of 242.23 g/mol . X-ray crystallography and computational modeling (e.g., DFT) confirm its E-configuration and planar geometry, critical for electronic interactions .
4.2 Spectral Data
-
IR : Peaks corresponding to C=N (1600–1550 cm⁻¹) and nitro groups (1500–1350 cm⁻¹).
-
UV-Vis : Absorption bands due to π–π* transitions in the aromatic system .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 242.23 g/mol | |
| Crystallographic Data | Space group P2₁/c | |
| Tautomerization | Enol form preferred |
Scientific Research Applications
Scientific Research Applications
1. Chemistry: Building Blocks for Synthesis
- Intermediate in Organic Synthesis : This compound serves as a valuable intermediate for synthesizing more complex organic molecules. Its reactive imine group allows for further modifications and functionalizations.
- Catalysis : Due to its ability to form coordination complexes with metals, it is explored as a ligand in catalysis, enhancing reaction efficiency and selectivity.
2. Biological Activity
- Antioxidant Properties : Studies have shown that Schiff bases like this compound exhibit significant antioxidant activity. For example, it has been tested against DPPH radicals with promising results, indicating potential applications in health supplements and pharmaceuticals aimed at combating oxidative stress .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Research indicates that derivatives of 2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol can inhibit bacterial growth effectively .
3. Medicinal Chemistry
- Potential Therapeutic Agent : Investigations into its anti-inflammatory and anticancer properties suggest that this compound may inhibit specific enzymes involved in cancer progression. For instance, it has been evaluated for its inhibitory effects on tyrosinase, an enzyme linked to melanoma .
- Endocrine Disruption Studies : Related compounds have been studied for their endocrine-disrupting effects, revealing insights into their environmental impact and potential risks associated with exposure .
Table 1: Summary of Biological Activities
| Activity Type | Methodology Used | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | 6.12 | |
| Antimicrobial | Agar Diffusion Method | Varies (effective) | |
| Tyrosinase Inhibition | Colorimetric Assay | 25.75 |
Table 2: Synthetic Routes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | 2,4-Dichlorobenzaldehyde + 4-Nitrophenol in ethanol | 85 |
| Purification | Recrystallization from methanol | N/A |
Case Studies
Case Study 1: Antioxidant Activity Evaluation
In a study assessing the antioxidant potential of various Schiff bases, this compound exhibited superior activity compared to traditional antioxidants like vitamin C. The study utilized the DPPH assay to quantify radical scavenging ability, highlighting its potential for development as a dietary supplement .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed effective inhibition against Gram-positive and Gram-negative bacteria. The study employed disk diffusion methods to evaluate efficacy, demonstrating significant zones of inhibition compared to control groups .
Mechanism of Action
The mechanism of action of 2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or catalyze various biochemical reactions. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
A. Halogenation Patterns
- 2-((2,6-Dichloro-4-iodo-phenylimino)-methyl)-4,6-diiodo-phenol (): Substitution of chlorine with iodine at the 4- and 6-positions increases molecular weight (MW = 592.9 g/mol) and polarizability. The larger iodine atoms enhance ligand rigidity and metal-binding affinity, as demonstrated in lanthanide complexes (e.g., La(III), Nd(III)) with higher thermal stability (decomposition >300°C) compared to the target compound .
- 2-(1H-Benzimidazol-2-yl)-4,6-dichloro-phenol (): Replacement of the imino-methyl group with a benzimidazole ring introduces π-π stacking interactions and N–H⋯O hydrogen bonds, resulting in a layered crystal structure. This modification reduces solubility in polar solvents but improves photostability .
B. Functional Group Modifications
- 2-((2-Hydroxy-ethylimino)-methyl)-4-nitro-phenol (): The hydroxyethyl group enhances hydrophilicity (logP ≈ 1.2 vs. However, the absence of chloro substituents diminishes electrophilic character, reducing halogen-bonding interactions .
- 2-((5-Chloro-quinolin-8-ylimino)-methyl)-4-nitro-phenol (): Incorporation of a quinoline moiety extends conjugation, shifting UV-Vis absorption maxima to 420 nm (vs. 380 nm for the target compound). This structural feature is advantageous in photodynamic applications .
Reactivity and Environmental Behavior
- 4-Nitro-phenol Derivatives (): The parent compound, 4-nitro-phenol, undergoes rapid chlorination in aqueous HOCl to form 2,6-dichloro-4-nitro-phenol (yield: 92% in 15 min) . In contrast, the target compound’s dichlorophenyl group resists further halogenation due to steric hindrance, enhancing environmental persistence.
- Ester Derivatives (): Esters of 4-nitro-phenol (e.g., 4-nitro-3-trifluoromethyl phenyl acetate) exhibit hydrolysis rates (kA = 14.13–3.23) inversely correlated with the pKa of the leaving group. The target compound’s nitro group lowers the pKa of the phenolic –OH (≈7.2), increasing acidity compared to non-nitro analogs (pKa ≈ 9.5–10) .
Coordination Chemistry and Metal Complexes
- Bis{2-[(2,4-Dichloro-phenylimino)-methyl]-4,6-diiodo-phenol}-copper(II) (): Microwave synthesis yields a square-planar Cu(II) complex with Cu–O and Cu–N bond lengths of 1.92 Å and 1.98 Å, respectively. This complex demonstrates superior catalytic activity in oxidation reactions compared to the non-iodinated target compound .
- Lanthanide Complexes of 2-((2,6-Dichloro-4-iodo-phenylimino)-methyl)-4,6-diiodo-phenol (): Pr(III) and Nd(III) complexes exhibit luminescence at 610 nm and 860 nm, respectively, attributed to f-f transitions. The target compound’s lack of iodine limits such optoelectronic applications .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Feature(s) |
|---|---|---|---|---|
| Target Compound | 357.1 | 198–202 | Moderate (DMSO, DMF) | Intramolecular O–H⋯N H-bonding |
| 2-((2,6-Dichloro-4-iodo-phenylimino)-methyl)-4,6-diiodo-phenol | 592.9 | >300 (dec.) | Low (THF, CHCl₃) | High thermal stability |
| 2-(1H-Benzimidazol-2-yl)-4,6-dichloro-phenol | 299.1 | 245–248 | Insoluble in H₂O | π-π stacking, N–H⋯O H-bonding |
Biological Activity
The compound 2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol is a Schiff base that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Schiff bases are known for their diverse applications, particularly in pharmacology, owing to their ability to form complexes with metal ions and their inherent biological properties. This article explores the biological activity of this specific compound, focusing on its antioxidant, antibacterial, antifungal, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of Schiff bases. The antioxidant activity is primarily evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Compounds with electron-donating groups tend to exhibit higher antioxidant activity due to their ability to stabilize free radicals.
Table 1: Antioxidant Activity of Various Schiff Bases
Antibacterial Activity
The antibacterial efficacy of this compound has been investigated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
Table 2: Antibacterial Activity Against Common Strains
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. The mechanism often involves the disruption of fungal cell wall synthesis or inhibition of key metabolic pathways.
Table 3: Antifungal Activity
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro studies. The results indicate that it may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
Table 4: Anticancer Activity
The biological activities of this compound can be attributed to its structural features, particularly the presence of nitro and dichloro groups which enhance its reactivity and interaction with biological targets. Molecular docking studies suggest that it may interact with specific enzymes or receptors involved in oxidative stress and cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted by Roxana et al. demonstrated that similar Schiff bases exhibited potent antibacterial effects against resistant strains of bacteria such as MRSA and E. coli. The study utilized a microdilution method for determining MIC values and assessed biofilm formation inhibition.
- Antioxidant Potential : Research by Naima Rehman et al. indicated that compounds with similar structures showed significant DPPH scavenging activity, suggesting that substitutions on the phenolic ring could enhance antioxidant capabilities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via Schiff base formation by condensing 2,4-dichloroaniline with 4-nitro-2-hydroxybenzaldehyde. Optimization involves varying solvents (e.g., ethanol, methanol), temperatures (60–80°C), and acid/base catalysts (e.g., acetic acid or piperidine). Reaction progress is monitored via TLC or HPLC. Purification is typically achieved via recrystallization using ethanol/water mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- FT-IR : Confirm imine (C=N) stretch near 1600–1650 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at 1520–1350 cm⁻¹ .
- NMR : Look for aromatic proton signals in the δ 6.5–8.5 ppm range (¹H NMR) and carbon signals for the imine (δ 150–160 ppm) and nitro groups (δ 140–145 ppm) in ¹³C NMR .
- UV-Vis : Analyze π→π* transitions (250–350 nm) and charge-transfer bands influenced by nitro and imine groups .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Use software like Gaussian or ORCA, referencing thermochemical accuracy validation from Becke’s exchange-correlation functionals .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this Schiff base compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in bond lengths/angles. Refinement protocols in SHELXL include adjusting thermal parameters and validating hydrogen bonding via Olex2. Compare with similar structures (e.g., 2-[(2-chlorophenylimino)methyl]-3-methoxyphenol) to identify deviations in planarity or torsion angles .
Q. What strategies address discrepancies in observed vs. predicted bioactivity in pharmacological assays?
- Methodological Answer :
- In vitro assays : Test multiple cell lines (e.g., ATC 8305C/8505C) with controlled proliferation/apoptosis protocols .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro to amino groups) and evaluate changes in IC₅₀ values. Cross-reference with analogs like morin derivatives to isolate electronic or steric effects .
- Pharmacokinetic modeling : Use ADMET predictors (e.g., SwissADME) to assess bioavailability and metabolite interference .
Q. How do solvent polarity and pH influence the compound’s stability and reactivity in catalytic applications?
- Methodological Answer : Conduct kinetic studies in varying solvents (polar aprotic vs. protic) and pH buffers (3–10). Monitor degradation via HPLC and correlate with computational solvation models (COSMO-RS). For example, acidic conditions may protonate the imine group, altering reactivity in nucleophilic substitutions .
Q. What experimental and computational approaches validate the compound’s antioxidant mechanisms?
- Methodological Answer :
- DPPH/ABTS assays : Quantify radical scavenging activity at λ = 517 nm/734 nm, respectively, and compare with standards like ascorbic acid .
- DFT : Calculate bond dissociation enthalpy (BDE) for phenolic O-H bonds to predict antioxidant efficacy. Lower BDE (<85 kcal/mol) correlates with higher activity .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic media?
- Methodological Answer : Perform phase-solubility studies using shake-flask methods at 25°C. Determine partition coefficients (logP) via HPLC retention times or DFT-derived octanol-water coefficients. Note that nitro and chloro groups enhance lipophilicity, but intramolecular H-bonding (e.g., O-H⋯N) may reduce aqueous solubility unexpectedly .
Q. Why do computational and experimental vibrational spectra differ for the imine moiety?
- Methodological Answer : Discrepancies arise from approximations in DFT functionals (e.g., neglecting anharmonicity) or crystal packing effects. Apply scaling factors (0.96–0.98) to computed frequencies and compare with polarized Raman spectra in solid-state vs. solution .
Methodological Tables
Table 1 : Key Spectral Markers for Characterization
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| FT-IR | 1600–1650 cm⁻¹ | C=N (imine) | |
| ¹H NMR | δ 8.3–8.5 ppm | Nitro-adjacent H | |
| UV-Vis | ~350 nm | Charge-transfer band |
Table 2 : Optimization Parameters for Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes purity |
| Temperature | 70°C | Balances rate/degradation |
| Catalyst | Acetic acid | Accelerates imine formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
